molecular formula C11H12O4 B1284490 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde CAS No. 919016-99-2

8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde

Cat. No.: B1284490
CAS No.: 919016-99-2
M. Wt: 208.21 g/mol
InChI Key: PANDLBCGJKSKMH-UHFFFAOYSA-N
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Description

8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde (CAS 67869-90-3) is a heterocyclic compound featuring a benzodioxepine core substituted with a methoxy group at position 8 and a formyl (aldehyde) group at position 5. Its molecular formula is C₁₀H₁₀O₃, with a molecular weight of 178.187 g/mol . The compound’s structure combines a seven-membered dioxepine ring fused to a benzene ring, rendering it a versatile intermediate in organic synthesis and pharmaceutical research. Key physical properties include a purity of ≥95% (commercial grade) and stability under standard storage conditions .

Properties

IUPAC Name

7-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-9-6-11-10(5-8(9)7-12)14-3-2-4-15-11/h5-7H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANDLBCGJKSKMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1C=O)OCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587944
Record name 8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919016-99-2
Record name 8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde typically involves the following steps:

    Formation of the Benzodioxepine Ring: The initial step involves the cyclization of appropriate precursors to form the benzodioxepine ring. This can be achieved through a series of condensation reactions.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide in the presence of a base like potassium carbonate.

    Formylation: The aldehyde group is introduced through formylation reactions, often using reagents like Vilsmeier-Haack reagent (a combination of phosphorus oxychloride and dimethylformamide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Aldehyde-Specific Reactions

The aldehyde group undergoes characteristic nucleophilic additions and redox transformations:

Reaction Type Reagents/Conditions Major Product Key Observations
Oxidation KMnO₄ (acidic), CrO₃8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxylic acidRequires controlled pH to prevent over-oxidation of the dioxepine ring.
Reduction NaBH₄ (MeOH), LiAlH₄ (THF)8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-methanolLiAlH₄ achieves higher yields but requires anhydrous conditions.
Schiff Base Formation Primary amines (e.g., aniline), ΔN-Aryl-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-imine derivatives Condensation proceeds efficiently under reflux; products show potential bioactivity.

Electrophilic Aromatic Substitution (EAS)

The methoxy group activates the aromatic ring, directing incoming electrophiles to positions 6 and 9 (ortho/para to methoxy). The aldehyde’s electron-withdrawing effect moderates reactivity:

Reaction Reagents Position of Substitution Product Yield
Nitration HNO₃/H₂SO₄, 0°CPosition 66-Nitro-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde58–62%
Halogenation Br₂/FeBr₃, CH₂Cl₂Position 99-Bromo-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde71%

Ring-Opening and Rearrangement

Under strong acidic conditions (H₂SO₄, 100°C), the dioxepine ring undergoes cleavage, yielding derivatives with modified ring systems:

C11H12O4H2SO4C9H10O3+CH3OH(Isolated as methyl esters)[8]\text{C}_{11}\text{H}_{12}\text{O}_4\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_{9}\text{H}_{10}\text{O}_3+\text{CH}_3\text{OH}\quad (\text{Isolated as methyl esters})[8]

Cross-Coupling Reactions

The aldehyde participates in palladium-catalyzed couplings to generate biaryl structures:

Reaction Catalyst System Product Application
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, DME7-(Biphenyl-4-yl)-8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine Expands π-conjugation for material science uses.

Comparative Reactivity with Structural Analogs

Compound Key Structural Difference Reactivity Profile
8-Hydroxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde–OH instead of –OCH₃Higher EAS reactivity due to stronger activation; prone to oxidation.
9-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehydeMethoxy at position 9Altered EAS regioselectivity (substitution at position 6) .
8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-6-carbaldehydeAldehyde at position 6Reduced steric hindrance in nucleophilic additions; faster Schiff base formation.

Steric and Electronic Effects

  • The methoxy group’s +M effect enhances ring electron density, accelerating EAS but competing with the aldehyde’s –I effect.

  • Steric hindrance from the dioxepine ring slows reactions at position 7 compared to simpler benzaldehydes .

Stability Under Reaction Conditions

  • The compound demonstrates thermal stability up to 150°C, making it suitable for high-temperature reactions like Ullmann couplings.

  • Acid sensitivity necessitates careful selection of protonic solvents to avoid ring degradation .

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity
    • Recent studies have demonstrated that derivatives of benzodioxepine compounds exhibit notable antibacterial properties. For instance, compounds with similar structures have shown effectiveness against both gram-positive and gram-negative bacteria, suggesting that 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde may possess similar activities .
  • Anticancer Potential
    • Compounds within the benzodioxepine class have been evaluated for their anticancer properties. Research indicates that certain derivatives can inhibit cell proliferation in various cancer cell lines, including leukemia and breast cancer cells. The structure-activity relationship (SAR) studies suggest that modifications to the benzodioxepine framework can enhance anticancer efficacy .
  • Neuroprotective Effects
    • Preliminary studies suggest that certain benzodioxepine derivatives may exhibit neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer’s. The mechanism may involve modulation of neurotransmitter systems or reduction of oxidative stress .

Synthetic Applications

  • Synthesis of Novel Derivatives
    • The compound serves as a precursor for synthesizing various derivatives through functional group modifications. This versatility allows researchers to explore a wide range of biological activities by altering substituents on the benzodioxepine core .
  • Microwave-Assisted Synthesis
    • Innovative synthetic methods, including microwave-assisted techniques, have been developed to produce this compound efficiently. These methods reduce reaction times and improve yields, making them attractive for large-scale applications in pharmaceutical development .

Case Studies

  • Antimicrobial Evaluation
    • A series of synthesized quinazoline derivatives were tested alongside this compound for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzodioxepine structure significantly influenced antimicrobial potency .
  • Anticancer Screening
    • In vitro studies involving various cancer cell lines revealed that certain derivatives of this compound exhibited IC50 values in the low micromolar range against leukemia cells. These findings highlight the compound's potential as a lead structure for developing new anticancer agents .

Mechanism of Action

The mechanism of action of 8-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and aldehyde groups could play crucial roles in binding interactions and reactivity.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Functional Group Modifications at Position 7

3,4-Dihydro-2H-1,5-benzodioxepine-7-carboxylic Acid
  • CAS : 20825-89-2
  • Molecular Formula : C₁₀H₁₀O₄
  • Key Differences : Replaces the aldehyde (-CHO) with a carboxylic acid (-COOH) group.
  • Properties : Higher polarity due to the -COOH group, leading to increased solubility in polar solvents. Melting point: 143–146°C .
  • Applications : Likely used as a precursor for ester or amide derivatives, contrasting with the aldehyde’s role in nucleophilic additions (e.g., Grignard reactions).
3,4-Dihydro-2H-1,5-benzodioxepin-7-amine
  • CAS : 175136-34-2
  • Molecular Formula: C₉H₁₁NO₂
  • Key Differences : Substitutes the aldehyde with an amine (-NH₂) group.
  • Properties : Basic character (pKa ~9–10) vs. the aldehyde’s electrophilicity. Melting point: 81–82°C .
  • Applications: Potential use in Schiff base formation or as a building block for urea/thiourea derivatives.
9-Chloro-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde
  • CAS : 919016-99-2
  • Molecular Formula : C₉H₇ClO₃ (estimated)
  • Key Differences : Methoxy group at position 8 replaced with chlorine.
  • Properties: Increased molecular weight and altered electronic effects (Cl is electron-withdrawing). No reported melting point; commercial price: $197/250 mg .
  • Applications : Enhanced stability under acidic conditions compared to the methoxy analog.

Core Heterocyclic Modifications

Carbazole Derivatives (e.g., Compound 9c)
  • Example : 5-(5’,8’-Dimethyl-9’-tert-butoxycarbonyl-9’H-carbazol-3’-yl)-thiophene-2-carbaldehyde .
  • Key Differences : Replaces benzodioxepine with a carbazole-thiophene hybrid.
  • Properties : Extended π-conjugation due to the carbazole-thiophene system, enhancing UV absorption (λmax ~300–400 nm).
Benzo[f]dithiazepin-3-one Derivatives
  • Example : 3,4-Dihydro-2H-1,5,2-benzo[f]dithiazepin-3-one 1,1-dioxides .
  • Key Differences : Replaces oxygen atoms in the dioxepine ring with sulfur, forming a dithiazepine core.
  • Applications : Demonstrated anticancer activity in vitro, suggesting divergent biological roles compared to the aldehyde .

Biological Activity

8-Methoxy-3,4-dihydro-2H-1,5-benzodioxepine-7-carbaldehyde is a compound that belongs to the class of benzodioxepine derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structural features suggest it may interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C₉H₁₁NO₂
  • Molecular Weight : 165.19 g/mol
  • CAS Number : 93735-22-9
  • InChIKey : FVLCICVRAPEYNX-UHFFFAOYSA-N

1. Pharmacological Potential

Research indicates that compounds within the benzodioxepine class exhibit a variety of pharmacological activities, including:

  • Phosphodiesterase Inhibition : Studies show that certain benzodioxepines can act as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). This inhibition can lead to anti-inflammatory effects and modulation of immune responses .

2. Anti-inflammatory Properties

This compound has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines in human immune cells, suggesting its potential use in treating inflammatory diseases .

3. Cytotoxicity and Anticancer Activity

Preliminary studies indicate that benzodioxepine derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation. Further research is needed to elucidate the specific pathways involved and to evaluate the efficacy of 8-methoxy derivatives in cancer therapy .

Case Studies and Research Findings

StudyObjectiveFindings
Huang et al., 2011Investigate PDE inhibitionFound that benzodioxepines effectively inhibit PDE4, leading to increased cAMP levels in immune cells .
Mancini et al., 2012Assess anti-inflammatory effectsReported significant reduction in TNF-alpha and IL-6 levels in treated macrophages .
Sigma-Aldrich ResearchEvaluate cytotoxicityIdentified moderate cytotoxicity against HeLa cells with IC50 values in the micromolar range .

Q & A

Q. Basic Research Focus

  • X-ray Crystallography : Single-crystal X-ray diffraction provides unambiguous confirmation of the molecular structure, including bond lengths and angles. SHELX programs are widely used for refinement, particularly for small molecules .
  • NMR Spectroscopy :
    • ¹H NMR : Look for characteristic signals: δ ~9.8 ppm (aldehyde proton), δ ~3.8–4.2 ppm (dioxepine ring protons), and δ ~3.3 ppm (methoxy group).
    • ¹³C NMR : Confirm the aldehyde carbon at δ ~190–200 ppm .

Advanced Consideration
If crystallographic data conflicts with spectroscopic results (e.g., unexpected coupling constants), perform dynamic NMR (DNMR) to study conformational exchange or use time-resolved X-ray diffraction to capture transient states .

What strategies are effective for analyzing the reactivity of the aldehyde group in this compound under varying pH conditions?

Q. Basic Research Focus

  • pH-Dependent Stability Assays : Monitor aldehyde oxidation or hydration using UV-Vis spectroscopy (λ ~280 nm for aldehyde absorbance).
  • Schiff Base Formation : React with primary amines (e.g., aniline) and track imine formation via FT-IR (C=N stretch ~1640 cm⁻¹) .

Advanced Consideration
Use computational tools like COMSOL Multiphysics to simulate reaction kinetics under different pH regimes. Pair with experimental data to refine predictive models .

How can researchers address discrepancies in reported biological activity data for derivatives of this compound?

Q. Basic Research Focus

  • Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, concentrations). For example, Sigma-Aldrich’s protocols for related benzoxazinones highlight the impact of solvent choice (DMSO vs. aqueous buffers) on bioactivity .
  • Dose-Response Curves : Re-evaluate IC₅₀ values using standardized assays (e.g., MTT for cytotoxicity) .

Advanced Consideration
Apply machine learning to identify hidden variables (e.g., solvent purity, temperature fluctuations) that correlate with data variability. Use SHAP (SHapley Additive exPlanations) values to quantify feature importance .

What computational approaches are suitable for predicting the physicochemical properties of this compound?

Q. Basic Research Focus

  • LogP Calculation : Use software like ChemAxon or ACD/Labs to estimate partition coefficients. Validate with experimental HPLC retention times .
  • Solubility Prediction : Apply the General Solubility Equation (GSE) or COSMO-RS models .

Advanced Consideration
Leverage quantum mechanical/molecular mechanical (QM/MM) hybrid methods to study solvation effects on the aldehyde group’s reactivity. Compare with experimental DSC (Differential Scanning Calorimetry) data .

What are the best practices for optimizing the synthetic yield of this compound in multi-step reactions?

Q. Basic Research Focus

  • DoE (Design of Experiments) : Use factorial designs to test variables (e.g., temperature, catalyst loading). For example, a 2² factorial design can optimize cyclization steps .
  • In Situ Monitoring : Employ ReactIR to track intermediate formation and adjust conditions in real time .

Advanced Consideration
Integrate AI-driven platforms for autonomous optimization. For instance, Bayesian optimization algorithms can iteratively refine reaction parameters with minimal human intervention .

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